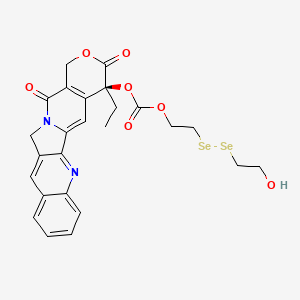

CPT-Se4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

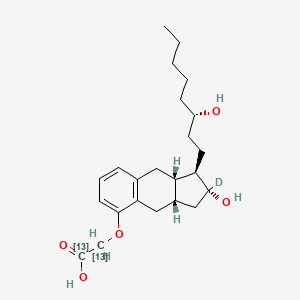

CPT-Se4 is a seleno-derivative of Camptothecin (CPT), a well-known topoisomerase inhibitor. This compound exhibits enhanced efficacy in cancer cell eradication and tumor suppression. It reduces the GSH/GSSG balance and total thiol content while increasing reactive oxygen species (ROS) concentrations in Hep G2 cells, leading to the induction of cancer cell apoptosis . This compound demonstrates cytotoxicity towards a range of cell lines including HeLa, Hep G2, A549, and SMMC-7721, with IC50 values ranging from 2.54 to 6.4 μM .

Métodos De Preparación

CPT-Se4 is synthesized through the integration of a diselenide unit into Camptothecin. The synthetic route involves the incubation of CPT-Se3 or this compound with glutathione (GSH) overnight, followed by further incubation with a selenol probe . The reaction conditions include maintaining a concentration of 100 μM for CPT-Se3 or this compound and 5 mM for GSH

Análisis De Reacciones Químicas

CPT-Se4 undergoes several types of chemical reactions, including:

Oxidation: This compound increases ROS concentrations in cells, indicating its involvement in oxidative processes.

Reduction: The compound reduces the GSH/GSSG balance and total thiol content.

Substitution: The integration of the diselenide unit into CPT is a substitution reaction.

Common reagents used in these reactions include glutathione and selenol probes. The major products formed from these reactions are oxidized glutathione and superoxides .

Aplicaciones Científicas De Investigación

CPT-Se4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

CPT-Se4 exerts its effects by targeting topoisomerase I (TOP1), an enzyme involved in the regulation of DNA topology during replication, recombination, and transcription . The compound stabilizes the covalent binding of TOP1 to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks, resulting in apoptosis . The activation of this compound is accompanied by the production of selenol intermediates, which catalyze the conversion of glutathione and oxygen to oxidized glutathione and superoxides .

Comparación Con Compuestos Similares

CPT-Se4 is compared with other seleno-derivatives of Camptothecin, such as CPT-Se3. Both compounds exhibit improved potency in killing cancer cells and inhibiting tumor growth compared to their parent compound, Camptothecin . The intrinsic fluorescence of Camptothecin is severely quenched by the diselenide bond in this compound, which is a unique property not observed in other derivatives . Similar compounds include:

CPT-Se3: Another seleno-derivative with similar cytotoxic properties.

Camptothecin (CPT): The parent compound with lower efficacy compared to its seleno-derivatives.

This compound’s unique properties, such as enhanced cytotoxicity and fluorescence quenching, make it a valuable compound for further research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C25H24N2O7Se2 |

|---|---|

Peso molecular |

622.4 g/mol |

Nombre IUPAC |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(2-hydroxyethyldiselanyl)ethyl carbonate |

InChI |

InChI=1S/C25H24N2O7Se2/c1-2-25(34-24(31)32-8-10-36-35-9-7-28)18-12-20-21-16(11-15-5-3-4-6-19(15)26-21)13-27(20)22(29)17(18)14-33-23(25)30/h3-6,11-12,28H,2,7-10,13-14H2,1H3/t25-/m0/s1 |

Clave InChI |

KYYSBBRCMDNDAW-VWLOTQADSA-N |

SMILES isomérico |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)